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molecular formula C19H24N2O B8117551 [(2R)-1,4-dibenzylpiperazin-2-yl]methanol

[(2R)-1,4-dibenzylpiperazin-2-yl]methanol

Cat. No. B8117551
M. Wt: 296.4 g/mol
InChI Key: SOUPGWGAPDMYFM-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820649B2

Procedure details

Lithium aluminium hydride (1M in THF) (4 mL, 3.93 mmol) was added to a stirred solution of 1,4-dibenzylpiperazine-2-carboxylic acid ethyl ester (1.33 g, 3.93 mmol) in THF (25 mL) cooled to −78° C. under a nitrogen atmosphere. Water (145 μL), NaOH (aq.) (10 wt %, 145 μL) and water (450 μL) was added at 45 min intervals. The reaction mixture was filtered through a pad of celite and solvent evaporated under reduced pressure to afford (1,4-dibenzylpiperazin-2-yl)methanol (1.16 g, 3.93 mmol, 100%) as a pale yellow oil. Data for (1,4-dibenzylpiperazin-2-yl)methanol: MS (ESI) m/z: 298 ([M+H]+).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
145 μL
Type
reactant
Reaction Step Two
Name
Quantity
145 μL
Type
reactant
Reaction Step Two
Name
Quantity
450 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=O)C.O.[OH-].[Na+]>C1COCC1>[CH2:25]([N:13]1[CH2:14][CH2:15][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:17][CH:12]1[CH2:10][OH:9])[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C)OC(=O)C1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
145 μL
Type
reactant
Smiles
O
Name
Quantity
145 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
450 μL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite and solvent
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.93 mmol
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820649B2

Procedure details

Lithium aluminium hydride (1M in THF) (4 mL, 3.93 mmol) was added to a stirred solution of 1,4-dibenzylpiperazine-2-carboxylic acid ethyl ester (1.33 g, 3.93 mmol) in THF (25 mL) cooled to −78° C. under a nitrogen atmosphere. Water (145 μL), NaOH (aq.) (10 wt %, 145 μL) and water (450 μL) was added at 45 min intervals. The reaction mixture was filtered through a pad of celite and solvent evaporated under reduced pressure to afford (1,4-dibenzylpiperazin-2-yl)methanol (1.16 g, 3.93 mmol, 100%) as a pale yellow oil. Data for (1,4-dibenzylpiperazin-2-yl)methanol: MS (ESI) m/z: 298 ([M+H]+).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
145 μL
Type
reactant
Reaction Step Two
Name
Quantity
145 μL
Type
reactant
Reaction Step Two
Name
Quantity
450 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=O)C.O.[OH-].[Na+]>C1COCC1>[CH2:25]([N:13]1[CH2:14][CH2:15][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:17][CH:12]1[CH2:10][OH:9])[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C)OC(=O)C1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
145 μL
Type
reactant
Smiles
O
Name
Quantity
145 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
450 μL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite and solvent
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.93 mmol
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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